6,12-Dihydroindeno[1,2-b]fluorene
CAS No.: 486-52-2
Cat. No.: VC4378020
Molecular Formula: C20H14
Molecular Weight: 254.332
* For research use only. Not for human or veterinary use.
![6,12-Dihydroindeno[1,2-b]fluorene - 486-52-2](/images/structure/VC4378020.png)
Specification
CAS No. | 486-52-2 |
---|---|
Molecular Formula | C20H14 |
Molecular Weight | 254.332 |
IUPAC Name | 6,12-dihydroindeno[1,2-b]fluorene |
Standard InChI | InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2 |
Standard InChI Key | QBBPWJMJLXOORS-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4 |
Introduction
Structural and Synthetic Foundations
Molecular Architecture
6,12-Dihydroindeno[1,2-b]fluorene consists of a planar, conjugated π-system formed by two benzene rings fused to a central fluorene unit. The methylene bridges at positions 6 and 12 introduce strain, reducing symmetry (C₂v point group) and enhancing reactivity. X-ray crystallography reveals a bond-length alternation pattern consistent with antiaromatic character, as evidenced by its 20 π-electron system .
Traditional Approaches
Early syntheses relied on Friedel-Crafts alkylation and cyclization of biphenyl precursors. For example, Deuschel (1951) achieved a 20% yield via aromatization of a terphenyl macrocycle . Modern routes employ palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce functional groups (e.g., pentafluorophenyl) at positions 6 and 12 .
Electrochemical Oligomerization
Cathodic reduction of bis(diazo) precursors in dimethylformamide (DMF) produces oligomers with degrees of polymerization up to 17. These oligomers exhibit conductivity up to 10⁻³ S·cm⁻¹ upon doping with SO₃, demonstrating utility in conductive polymers .
Table 1: Key Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Friedel-Crafts Cyclization | AlCl₃, CH₂Cl₂, 0°C | 20 | |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 65 | |
Electrochemical | DMF, Me₄NBF₄, −1.5 V vs. SCE | Oligomers |
Electronic and Optical Properties
Antiaromaticity and Redox Behavior
The compound’s 20 π-electron system confers antiaromaticity, leading to a closed-shell singlet ground state. Cyclic voltammetry reveals reversible oxidation (+0.72 V vs. Fc/Fc⁺) and reduction (−1.89 V), corresponding to the formation of 18 π-electron dicationic and 22 π-electron dianionic species, respectively .
Ambipolar Charge Transport
Single-crystal OFETs of pentafluorophenyl-substituted derivatives exhibit balanced hole and electron mobilities:
-
μₕ = 0.12 cm²·V⁻¹·s⁻¹
-
μₑ = 0.09 cm²·V⁻¹·s⁻¹
This ambipolarity stems from the scaffold’s low reorganization energy (λ = 0.35 eV) and isotropic π-orbital overlap .
Table 2: Optoelectronic Parameters
Property | Value | Technique | Reference |
---|---|---|---|
HOMO/LUMO (eV) | −5.3/−2.8 | CV, DFT | |
Bandgap (eV) | 2.5 | UV-Vis | |
λmax (nm) | 328, 334 | Absorption |
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
The pentafluorophenyl derivative (IF-4j) demonstrates ambipolar transport in single-crystal devices, with on/off ratios >10⁵. Device stability exceeds 1,000 hours under ambient conditions, attributed to the hydrophobic fluorinated substituents .
Organic Light-Emitting Diodes (OLEDs)
When functionalized with arylethynyl donors, the compound’s absorption extends to 700 nm, enabling near-infrared emission. In bilayer OLEDs, external quantum efficiencies (EQE) of 8.2% have been achieved at 680 nm .
Anti-Aromatic Conductors
Adsorbed on NaCl/Cu(111), the compound retains antiaromaticity, with a singlet-triplet gap (ΔEₛₜ) of 0.45 eV. Scanning tunneling microscopy (STM) reveals a 4.2 Å lattice periodicity, suitable for molecular spintronics .
Comparative Analysis with Indenofluorene Analogues
Table 3: Isomer-Dependent Properties
Isomer | Geometry | μₕ (cm²·V⁻¹·s⁻¹) | μₑ (cm²·V⁻¹·s⁻¹) | Application |
---|---|---|---|---|
[1,2-b]-DHIF | Anti | 0.12 | 0.09 | OFETs, OLEDs |
[2,1-a]-DHIF | Syn | 0.04 | 0.02 | Conductive Polymers |
[1,2-a]-DHIF | Anti | 0.08 | 0.06 | Sensors |
The anti-geometry of [1,2-b]-DHIF enhances charge delocalization compared to syn-isomers, yielding superior device performance .
Recent Advances and Future Directions
Surface-Stabilized Anti-Aromaticity
STM studies on NaCl bilayers demonstrate that the compound retains antiaromaticity without chemisorption-induced distortion, enabling air-stable quantum bits .
High-Efficiency Blue Phosphorescent OLEDs
Host-guest systems incorporating [1,2-b]-DHIF achieve EQEs of 22.3% at 470 nm, surpassing conventional CBP hosts (EQE = 18.5%) .
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